acetic acid

Vue d'ensemble

Description

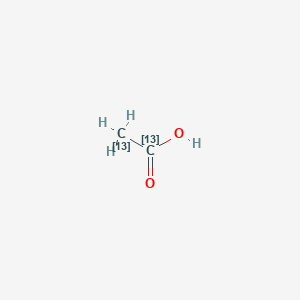

acetic acid is a form of this compound where two carbon atoms are replaced with the carbon-13 isotope. This isotopically labeled compound is primarily used in scientific research due to its unique properties that allow for the tracking of carbon atoms in various biochemical reactions. Its chemical formula is C2H4O2, and it has a molecular weight of 62.04 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

acetic acid can be synthesized through several methods. One common approach involves the reaction of 13C-labeled carbon dioxide with methanol in the presence of a catalyst to produce 13C-labeled this compound. Another method involves the carboxylation of 13C-labeled methyl iodide with carbon monoxide .

Industrial Production Methods

Industrial production of this compound-13C2 typically involves the carbonylation of methanol using a rhodium or iridium catalyst.

Analyse Des Réactions Chimiques

Thermal Decomposition

At temperatures exceeding 440°C, acetic acid decomposes via two primary pathways:

The dominant pathway depends on reaction conditions, with the methane/CO₂ route favored under inert atmospheres .

Reactions with Metals

This compound reacts with reactive metals to form acetate salts and hydrogen gas:

| Metal | Reaction | Product |

|---|---|---|

| Mg | Magnesium acetate | |

| Zn | Zinc acetate | |

| Fe | Iron(II) acetate |

Magnesium exhibits the fastest reaction rate due to its higher reactivity .

Neutralization with Bases and Carbonates

This compound reacts with alkalis and carbonates to form acetate salts:

The reaction with sodium bicarbonate () is exothermic and widely used in effervescent applications .

Esterification and Derivative Formation

This compound participates in classic carboxylic acid reactions:

-

Esterification :

(ethyl acetate) -

Acetyl chloride synthesis :

Catalytic Hydrogenation and Oxidation

Pt and Pt-Mo catalysts influence product selectivity in hydrogenation:

| Catalyst | Selectivity (445 K, 36 kPa H₂) |

|---|---|

| Pt | 73% C₂ products (ethanol, acetaldehyde) |

| Pt-Mo | 87% C₂ products |

Increasing H₂ pressure enhances C₂ selectivity for Pt (41% at 72 kPa vs. 24% at 18 kPa) .

Biological Interactions

This compound induces apoptosis in cancer cells at low concentrations (0.5% solution causes 80% cell death in 1 minute). RGK-1 gastric carcinoma cells show higher sensitivity than normal gastric cells (RGM-1) .

Applications De Recherche Scientifique

Industrial Applications

Chemical Intermediary

Acetic acid serves as a crucial chemical intermediary in the production of various compounds. Its primary industrial use is in the synthesis of vinyl acetate monomer (VAM), which is essential for producing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These materials are widely utilized in adhesives, paints, coatings, textiles, and films .

Table 1: Key Industrial Applications of this compound

| Application | Description |

|---|---|

| Vinyl Acetate Production | Used to create PVA and PVOH for adhesives and coatings |

| Cellulose Acetate Production | Used in making fibers for textiles and photographic films |

| Acetic Anhydride Production | A reagent for synthesizing cellulose acetate |

| Solvent in Chemical Reactions | Acts as a solvent and pH regulator in laboratories |

| Cleaning Agent | Effective for cleaning and disinfecting surfaces |

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry. It is used as a solvent and reagent in drug synthesis, particularly in the production of active pharmaceutical ingredients (APIs). Its antibacterial properties make it effective in wound care formulations, especially against antibiotic-resistant bacteria .

Case Study: Anticancer Properties

Recent studies have demonstrated that this compound can induce cell death in cancer cells. In vitro experiments showed that concentrations as low as 0.5% could lead to an 80% reduction in viable cancer cells within minutes . This suggests potential applications for this compound in targeted cancer therapies.

Agricultural Applications

This compound has been explored for its potential benefits in agriculture. Research indicates that treating plants with this compound can enhance their resilience to drought conditions. In experiments, over 70% of plants treated with this compound survived drought stress compared to nearly total mortality in untreated plants .

Table 2: Agricultural Benefits of this compound

| Application | Benefit |

|---|---|

| Drought Resistance | Enhances plant survival under drought conditions |

| Herbicide | Used as a natural herbicide for weed control |

Food Industry Applications

In the food sector, this compound is primarily recognized as vinegar, used for flavoring, preserving, and pickling foods. It acts as a natural preservative due to its antimicrobial properties . Additionally, it is employed in the production of condiments and salad dressings.

Renewable Energy Applications

This compound plays a role in biofuel production through microbial pathways that convert biomass into ethanol or other fuels. It is also being investigated for use in microbial fuel cells to generate electricity from organic waste materials .

Mécanisme D'action

The mechanism of action of acetic acid-13C2 revolves around its isotopic labeling. The incorporation of the carbon-13 isotope allows researchers to distinguish specific molecules involved in biochemical reactions due to its distinct mass compared to other carbon atoms. This enables precise tracking and analysis of metabolic pathways and reaction mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetic acid-2-13C: Another isotopically labeled form of this compound with one carbon-13 atom.

Acetic anhydride-1,1-13C2: A labeled form of acetic anhydride with two carbon-13 atoms

Uniqueness

This compound is unique due to the presence of two carbon-13 atoms, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in studies requiring detailed analysis of carbon-containing compounds .

Activité Biologique

Acetic acid, a simple carboxylic acid with the formula , is widely recognized for its biological activity, particularly in antimicrobial applications and metabolic processes. This article delves into the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound has a molecular weight of 60.05 g/mol and is characterized by its pungent smell and sour taste. Its physical properties include:

- Melting Point : 16.6 °C

- Boiling Point : 117.9 °C

- Density : 1.051 g/mL

These properties contribute to its utility in various biological contexts, including food preservation and as an antimicrobial agent .

Antimicrobial Properties

This compound exhibits significant antibacterial activity against various pathogens, making it a valuable compound in both clinical and agricultural settings.

Minimum Inhibitory Concentration (MIC) Studies

Research has shown that this compound can inhibit the growth of several bacterial strains at low concentrations. For instance:

- The MIC for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli ranges from 0.16% to 0.31% .

- In a study involving bovine mastitis pathogens, this compound demonstrated effective antimicrobial properties comparable to lactic acid, with MIC values indicating strong bactericidal effects .

| Bacterial Strain | MIC (% w/v) | MBC (% w/v) |

|---|---|---|

| Streptococcus agalactiae | 0.31 | 0.31 |

| Staphylococcus aureus | 0.16 | 0.31 |

| E. coli | 0.31 | 0.31 |

| Klebsiella spp. | 0.31 | 0.31 |

Biofilm Disruption

This compound is also effective against biofilm-producing bacteria, which are often resistant to conventional antibiotics:

- A study found that this compound could prevent biofilm formation at concentrations as low as 0.31% and eradicate existing biofilms within three hours of exposure .

Metabolic Role in Bacteria

This compound plays a critical role in the metabolism of various microorganisms:

- It acts as an essential component in the metabolic pathway leading to the formation of acetyl-CoA, a key metabolite involved in energy production and biosynthesis .

- The metabolism of this compound influences bacteriocin production in Gram-positive bacteria, enhancing their ability to compete with other microorganisms by producing antimicrobial peptides .

Case Study: this compound in Wound Care

A clinical evaluation highlighted the effectiveness of this compound as a topical antiseptic for burn wounds:

- In trials involving patients with burn infections, a solution of 3% this compound was applied, resulting in significant reductions in bacterial load after just 30 minutes of exposure . This underscores its potential as a cost-effective alternative to systemic antibiotics.

Case Study: this compound in Food Preservation

This compound is commonly used as a preservative due to its ability to inhibit microbial growth:

- Studies have shown that foods treated with this compound exhibit extended shelf life and reduced incidence of spoilage organisms, particularly in high-protein foods prone to biogenic amine accumulation .

Safety and Toxicology

While this compound is generally recognized as safe at low concentrations, higher doses can lead to adverse effects:

Propriétés

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16651-47-1 | |

| Record name | Acetic acid-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.